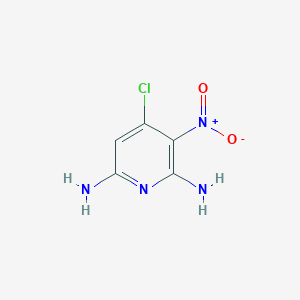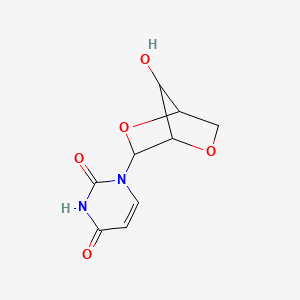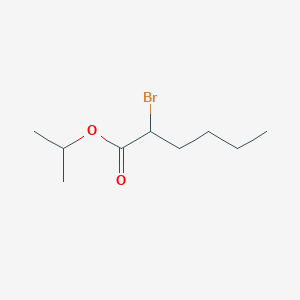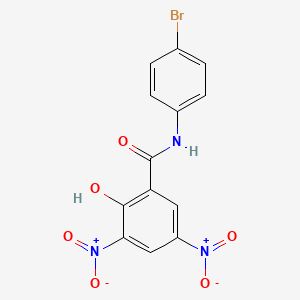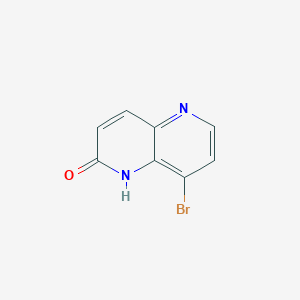
2-Chloro-4-(1h-imidazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1h-imidazol-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to an imidazole moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and imidazole groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1h-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and imidazole.
Nucleophilic Substitution: The imidazole ring is introduced to the 2-chloroaniline through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(1h-imidazol-1-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1h-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and as a ligand in catalysis.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1h-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the chloro group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(1h-imidazol-1-yl)benzene
- 4-(1h-Imidazol-1-yl)aniline
- 2-Chloro-4-(1h-imidazol-2-yl)aniline
Uniqueness
2-Chloro-4-(1h-imidazol-1-yl)aniline is unique due to the specific positioning of the chloro and imidazole groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
190200-20-5 |
|---|---|
Molekularformel |
C9H8ClN3 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-chloro-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(1-2-9(8)11)13-4-3-12-6-13/h1-6H,11H2 |
InChI-Schlüssel |
UKGAXDAKOLZAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
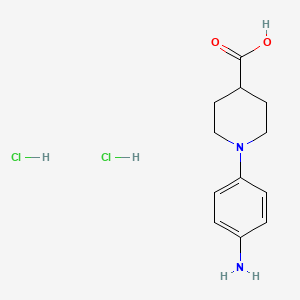
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

